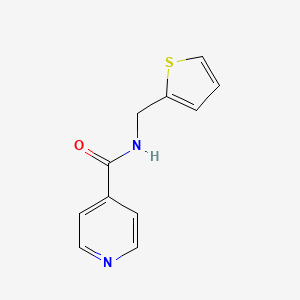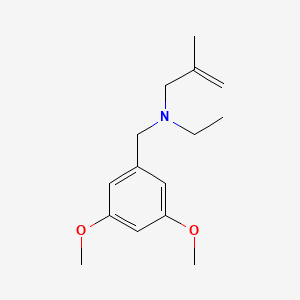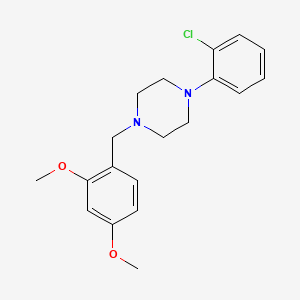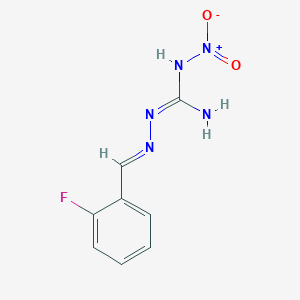
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as SU9516 and is a selective inhibitor of protein kinase C (PKC). PKC is an enzyme that plays a crucial role in cellular signaling and is involved in various physiological processes, including cell growth, differentiation, and apoptosis. In
Mecanismo De Acción
SU9516 is a selective inhibitor of 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, which is a family of enzymes that play a critical role in cellular signaling. This compound is involved in various physiological processes, including cell growth, differentiation, and apoptosis. SU9516 binds to the catalytic domain of this compound and prevents its activation, leading to the inhibition of downstream signaling pathways. The inhibition of this compound by SU9516 has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of SU9516 are diverse and depend on the specific disease or condition being studied. In cancer, SU9516 has been shown to induce apoptosis in cancer cells by inhibiting this compound activity. Additionally, SU9516 has been shown to reduce the production of pro-inflammatory cytokines in inflammatory diseases by inhibiting the activation of NF-κB. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size by inhibiting this compound activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using SU9516 in laboratory experiments include its selectivity for 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, its ability to induce apoptosis in cancer cells, and its anti-inflammatory properties. However, the limitations of using SU9516 include its complex synthesis method, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of SU9516. One potential direction is the development of more efficient synthesis methods for SU9516 to increase its availability for research purposes. Additionally, further studies are needed to investigate the potential therapeutic applications of SU9516 in other diseases, such as neurodegenerative diseases and autoimmune diseases. Moreover, the development of more potent and selective 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibitors based on the structure of SU9516 could lead to the development of more effective therapies for various diseases.
In conclusion, SU9516 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a selective inhibitor of this compound and has been shown to have anti-cancer, anti-inflammatory, and cardioprotective properties. The complex synthesis method and potential toxicity of SU9516 are limitations that need to be addressed in future studies. Overall, the study of SU9516 has the potential to lead to the development of more effective therapies for various diseases.
Métodos De Síntesis
The synthesis of SU9516 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 6-methyl-2-pyridinecarboxylic acid, which undergoes a series of reactions to form the intermediate compound 5-chloro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The intermediate is then treated with a reducing agent to produce the final product, SU9516. The synthesis of SU9516 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
SU9516 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, SU9516 has been shown to have anti-inflammatory properties by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines. In cardiovascular diseases, SU9516 has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Propiedades
IUPAC Name |
5-chloro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYISWAIPIHQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)


![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)





![benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5850979.png)